molecular formula AsH3O B1242125 Arsine oxide

Arsine oxide

Cat. No.: B1242125
M. Wt: 93.945 g/mol
InChI Key: CXKRDMQZBMZKKJ-UHFFFAOYSA-N
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Description

Arsine oxide (AsH₂O(OH)), also known as arsenous acid or arsinic acid, is a trivalent arsenic compound characterized by its hydroxyl and oxo groups bonded to arsenic . It is synthesized through hydrolysis of arsenic trihalides or oxidation of arsines with hydrogen peroxide . Structurally, it exists in equilibrium between monomeric and dimeric forms in aqueous solutions, with the monomeric form dominating under acidic conditions . This compound exhibits high reactivity due to the electrophilic arsenic center, participating in redox and coordination chemistry . Toxicity studies classify it as highly toxic, with mechanisms involving disruption of cellular thiol groups and mitochondrial dysfunction .

Properties

Molecular Formula

AsH3O

Molecular Weight

93.945 g/mol

InChI

InChI=1S/AsH3O/c1-2/h1H3

InChI Key

CXKRDMQZBMZKKJ-UHFFFAOYSA-N

SMILES

O=[AsH3]

Canonical SMILES

O=[AsH3]

Origin of Product

United States

Chemical Reactions Analysis

Decomposition and Stability

Arsine oxide exhibits thermal instability and sensitivity to redox conditions:

  • Thermal decomposition : At temperatures >230°C, this compound decomposes into elemental arsenic and water :

    2AsH3O2As+H2O+H22\text{AsH}_3\text{O}\rightarrow 2\text{As}+\text{H}_2\text{O}+\text{H}_2
  • Hydrolysis : In aqueous environments, substituted arsine oxides (e.g., R₂As=O) hydrolyze to arsenic acids or arsenous acids, depending on pH .

Reduction

This compound undergoes reduction to arsine sulfide in the presence of hydrogen sulfide (H₂S) :

R2As=O+H2SR2As=S+H2O(ΔErxn=50 to 80kJ mol)\text{R}_2\text{As}=\text{O}+\text{H}_2\text{S}\rightarrow \text{R}_2\text{As}=\text{S}+\text{H}_2\text{O}\quad (\Delta E_{\text{rxn}}=-50\text{ to }-80\,\text{kJ mol})

This reaction proceeds via pentacoordinated trigonal bipyramidal intermediates (Fig. 1) .

Oxidation

This compound acts as an oxidizing agent in reactions with organic substrates or metals:

  • Hydrogen peroxide converts arsine sulfides back to oxides :

    R2As=S+H2O2R2As=O+H2O+S(ΔErxn550kJ mol)\text{R}_2\text{As}=\text{S}+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{As}=\text{O}+\text{H}_2\text{O}+\text{S}\quad (\Delta E_{\text{rxn}}\approx -550\,\text{kJ mol})
  • Manganese(II) acetate forms oxomanganese-arsine oxide complexes via redox-coupled coordination .

Complexation Reactions

This compound participates in coordination chemistry, forming stable complexes with transition metals:

Complex Type Structure Key Observations
Oxomanganese(II)-arsine oxide[Mn₂O{(R₂As=O)₂(H₂O)ₙ}]·nH₂OIR spectra show ν(As=O) at 820–840 cm⁻¹ (shifted from 865 cm⁻¹ due to Mn coordination) .
Zinc arsenateZn₃(AsO₄)₂Precipitates in neutral/alkaline conditions; dissolves in acetic acid .

Mechanistic insights :

  • Inductive effects : Alkyl substituents (e.g., –CH₃, –C₆H₁₁) enhance As=O stability in complexes compared to aryl groups .

  • Counterion influence : Acetate ions promote As(III) oxidation to As(V) in manganese complexes, while chloride stabilizes As(III) .

Spectroscopic Characterization

Key spectral features of this compound derivatives:

Vibration Mode Frequency (cm⁻¹) Assignment
ν(As=O)820–840Stretching of As=O bond in b-type complexes
δ(OCO)610–830Carboxylate deformation
ν(As–C)260–280As–C stretching (absent in oxide complexes)

Environmental and Biological Relevance

  • Detoxification pathway : Methylation of inorganic arsenic to arsine oxides (e.g., dimethylarsinous acid) reduces toxicity but generates reactive oxygen species (ROS) .

  • Coordination in enzymes : Arsenic-oxidizing bacteria utilize this compound intermediates in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Arsenious Acid (HAsO₂)

Arsenious acid shares the trivalent arsenic oxidation state with arsine oxide but differs in molecular structure. While this compound contains two hydroxyl groups (AsH₂O(OH)), arsenious acid has one hydroxyl and two oxo groups (HAsO₂) . Both compounds are intermediates in arsenic redox cycling but exhibit distinct reactivity:

  • Synthesis : Arsenious acid forms via hydration of arsenic trioxide (As₂O₃), whereas this compound requires hydrolysis of arsenic halides .
  • Toxicity : Both are highly toxic, but arsenious acid is less reactive toward thiol groups compared to this compound due to fewer labile protons .

Dimethylarsinic Acid ((CH₃)₂AsO₂H)

Dimethylarsinic acid (DMA) is a pentavalent organic arsenic compound with methyl groups replacing hydroxyl ligands. Key differences include:

  • Oxidation State : DMA contains As(V), making it less redox-active than trivalent this compound .
  • Toxicity : DMA is significantly less toxic (EC₅₀ > 1000 μg L⁻¹ in Microtox™ assays) compared to this compound (EC₅₀ ~ 31.2 μg L⁻¹ for structurally related 2-chlorovinylarsonic acid) .

Phenylarsonic Acid (C₆H₅AsO₃H₂)

Phenylarsonic acid is an aromatic arsenic compound with a phenyl group bonded to arsenic. Differences from this compound include:

  • Structure : The phenyl group provides steric hindrance, reducing nucleophilic attack compared to this compound .
  • Synthesis : Synthesized via Grignard reactions with arsenic halides, unlike the peroxide-driven oxidation of this compound .
  • Toxicity : Lower acute toxicity (EC₅₀ > 1000 μg L⁻¹) due to reduced bioavailability of the arsenic center .

2-Chlorovinylarsonic Acid (ClCH₂CH₂AsO₃H₂)

A degradation product of the chemical warfare agent Lewisite, this compound shares structural similarities with this compound:

  • Reactivity : Both compounds exhibit high electrophilicity, but the chloroethyl group in 2-chlorovinylarsonic acid enhances environmental persistence .
  • Toxicity : 2-Chlorovinylarsonic acid has an EC₅₀ of 31.2 μg L⁻¹ in Microtox™ assays, comparable to this compound derivatives .

Data Tables

Table 1: Chemical and Toxicological Properties

Compound Oxidation State Molecular Formula EC₅₀ (μg L⁻¹) Key Applications
This compound As(III) AsH₂O(OH) ~31.2* Research chemical
Arsenious acid As(III) HAsO₂ N/A Glass production
Dimethylarsinic acid As(V) (CH₃)₂AsO₂H >1000 Herbicide
Phenylarsonic acid As(V) C₆H₅AsO₃H₂ >1000 Feed additive (historical)
2-Chlorovinylarsonic acid As(V) ClCH₂CH₂AsO₃H₂ 31.2 Degradation product

*Estimated from structurally related compounds .

Q & A

Basic Research Questions

Q. How can arsine oxide (AsO) be synthesized and characterized in laboratory settings?

  • Methodology : this compound is typically synthesized by dissolving elemental arsenic in weakly alkaline solutions (e.g., potassium hydroxide) under controlled heating. For purity, arsenious oxide (As₂O₃) is often decomposed under pressure to isolate oxygen and arsenic intermediates . Characterization requires spectroscopic techniques (e.g., NMR for organic derivatives like dimethyl this compound) and analytical methods such as conductivity measurements to confirm speciation (e.g., distinguishing AsO from arsenites) .
  • Key Data :

  • Molecular formula: C₂H₇AsO₂ (dimethyl this compound) .
  • Stability: Solutions in pH 7–9 remain stable for months; stronger alkalinity accelerates oxidation .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Experimental Design : Stability depends on pH, alkalinity, and microbial contamination. Weakly alkaline solutions (pH 7–9) are optimal for long-term storage, while pH >10 increases oxidation rates. Chloroform (0.25%) can prevent microbial growth .
  • Contradiction Analysis : Conflicting reports on stability arise from variations in alkali concentration. Standardize solutions using carbonate-free bases and validate pH with potentiometric methods .

Advanced Research Questions

Q. How does this compound interact with microbial systems, and what resistance mechanisms exist?

  • Mechanistic Insight : Microorganisms employ ars operons to detoxify arsenic species. For AsO derivatives like trimethyl this compound (TMAO), resistance involves efflux pumps (e.g., ArsB) and redox enzymes (e.g., ArsC) that reduce As(V) to less toxic As(III) .
  • Methodology : Use gene knockout strains (e.g., E. coli ΔarsC) to study redox pathways. Quantify arsenic speciation via HPLC-ICP-MS .

Q. What role does this compound play in redox reactions, and how can its oxidizing capacity be quantified?

  • Redox Behavior : AsO derivatives act as oxidizing agents in acidic or alkaline media. Compare with standard agents (e.g., O₂, MnO₄⁻) using cyclic voltammetry to measure reduction potentials .
  • Experimental Design : Monitor oxygen release from As₂O₃ decomposition under pressure. Use gas chromatography to quantify O₂ yield .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in reported oxidation rates of this compound?

  • Root Cause : Discrepancies often stem from uncontrolled variables (e.g., trace alkali, microbial activity). Replicate studies using standardized solutions (e.g., Fowler’s solution: 1% As₂O₃ in 5% KOH) and document environmental conditions (temperature, light exposure) .
  • Data Presentation : Follow guidelines for raw data inclusion (appendices) and processed data visualization (e.g., time-series plots of oxidation rates vs. pH) .

Q. What methodologies validate the identity of this compound derivatives in complex matrices?

  • Analytical Workflow :

Separation : Use ion chromatography to isolate arsenic species.

Detection : Confirm identity via mass spectrometry (e.g., ESI-MS for dimethyl this compound) .

Cross-Validation : Compare with reference standards (e.g., CAS 75-60-5 for cacodylic acid) .

Ethical and Reproducibility Considerations

Q. How can experimental protocols ensure reproducibility in this compound studies?

  • Best Practices :

  • Documentation : Detail synthesis steps, including alkali purity and warming durations (e.g., Fowler’s solution preparation) .
  • Data Transparency : Publish raw datasets and computational codes as supplementary material .
    • Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.01 pH units) and statistical variance in triplicate trials .

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